molecular formula C20H12Cl2N2O2 B3463072 4-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide

4-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B3463072
M. Wt: 383.2 g/mol
InChI Key: LNVFHDBOBFWMEI-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a benzoxazole ring, which is further substituted with chloro groups

Preparation Methods

The synthesis of 4-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide can be achieved through several routes. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-chloroaniline in the presence of a base to form 2-chloro-N-(2-chlorophenyl)benzamide. This intermediate is then cyclized with o-aminophenol under acidic conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization: The benzamide group can participate in cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions but often include various substituted benzamides and benzoxazoles .

Scientific Research Applications

4-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

4-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide can be compared with other benzamide derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzoxazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O2/c21-13-7-5-12(6-8-13)19(25)23-14-9-10-18-17(11-14)24-20(26-18)15-3-1-2-4-16(15)22/h1-11H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVFHDBOBFWMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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